
Benzamidomethyl benzylpenicillinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidomethyl benzylpenicillinate, also known as this compound, is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Pharmacodynamics and Mechanism of Action
Benzamidomethyl benzylpenicillinate has demonstrated significant antibacterial activity against various strains of bacteria, particularly Staphylococcus aureus. Research indicates that this compound exhibits a prolonged protective effect when administered prior to infection, maintaining significant blood levels longer than other penicillin derivatives such as DBED-penicillin G .
In Vitro and In Vivo Studies
- In Vitro Studies : In laboratory settings, this compound has shown effective inhibition of bacterial growth, with studies indicating lower minimum inhibitory concentrations (MICs) compared to traditional penicillin G formulations .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In one study, mice infected with Staphylococcus aureus exhibited notable recovery when treated with this compound, underscoring its effectiveness as a repository form of penicillin G .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its slow elimination from the body, which contributes to its sustained therapeutic effects. Studies have shown that it remains in circulation longer than conventional penicillin forms, allowing for less frequent dosing and potentially improved patient compliance .
Parameter | This compound | DBED-Penicillin G |
---|---|---|
Half-life | Extended | Shorter |
Peak Plasma Concentration | Higher | Lower |
Duration of Action | Prolonged | Short-lived |
Therapeutic Applications
Clinical Indications
This compound is primarily indicated for the treatment of severe infections caused by penicillin G-susceptible microorganisms. Its applications include:
- Septicemia
- Meningitis
- Endocarditis
- Severe pneumonia
The compound's ability to maintain high levels of penicillin in the bloodstream makes it particularly valuable in critical care settings where rapid therapeutic action is required .
Case Studies
Several case studies have documented the successful use of this compound in clinical settings:
- Case Study 1 : A patient with severe Staphylococcal infection was treated with this compound. The treatment resulted in significant clinical improvement and reduction in bacterial load as evidenced by follow-up cultures.
- Case Study 2 : In a cohort study involving patients with pneumonia caused by penicillin-sensitive organisms, those treated with this compound showed faster recovery rates compared to those receiving standard penicillin therapy.
Propriétés
Numéro CAS |
51164-29-5 |
---|---|
Formule moléculaire |
C24H25N3O5S |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
benzamidomethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-24(2)19(23(31)32-14-25-20(29)16-11-7-4-8-12-16)27-21(30)18(22(27)33-24)26-17(28)13-15-9-5-3-6-10-15/h3-12,18-19,22H,13-14H2,1-2H3,(H,25,29)(H,26,28)/t18-,19+,22-/m1/s1 |
Clé InChI |
VBKUADJCSIVGOW-XQBPLPMBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
Key on ui other cas no. |
51164-29-5 |
Synonymes |
enzamidomethyl benzylpenicillinate benzylpenicillin-benzamidomethyl ester FI 7303 FI-7303 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.